BenchChemオンラインストアへようこそ!

N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide

Medicinal Chemistry GPCR Ligand Design Metabolic Stability

N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (CAS 1050651-53-0) is a synthetic, multifluorinated anilinoacetamide bearing a 1-cyanocyclohexyl amide cap, a 5-fluoro substituent, and a 2-(2,2,2-trifluoroethoxy) group on the aniline ring. Its molecular formula is C₁₇H₁₉F₄N₃O₂ and its molecular weight is 373.34 g·mol⁻¹.

Molecular Formula C17H19F4N3O2
Molecular Weight 373.352
CAS No. 1050651-53-0
Cat. No. B2820509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide
CAS1050651-53-0
Molecular FormulaC17H19F4N3O2
Molecular Weight373.352
Structural Identifiers
SMILESC1CCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)F)OCC(F)(F)F
InChIInChI=1S/C17H19F4N3O2/c18-12-4-5-14(26-11-17(19,20)21)13(8-12)23-9-15(25)24-16(10-22)6-2-1-3-7-16/h4-5,8,23H,1-3,6-7,9,11H2,(H,24,25)
InChIKeyKELNJLBZLGIJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (CAS 1050651-53-0): Structural and Physicochemical Baseline for Research Procurement


N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (CAS 1050651-53-0) is a synthetic, multifluorinated anilinoacetamide bearing a 1-cyanocyclohexyl amide cap, a 5-fluoro substituent, and a 2-(2,2,2-trifluoroethoxy) group on the aniline ring . Its molecular formula is C₁₇H₁₉F₄N₃O₂ and its molecular weight is 373.34 g·mol⁻¹ . The compound belongs to a broader class of cyanocyclohexyl amides that have been explored as ligands for cannabinoid (CB1) receptors, translocator protein (TSPO), and janus kinases (JAKs) [1][2]. However, publicly available pharmacological data for this specific congener remain extremely scarce; the structural baseline below serves as the foundation for assessing its differentiation from close analogs.

Why Generic Substitution Fails for N-(1-Cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (1050651-53-0)


The compound’s activity profile is exquisitely sensitive to three structural vectors: (i) the ring size of the cyanocycloalkyl amide cap (cyclohexyl vs. cyclopentyl), (ii) the position and presence of the electron‑withdrawing 5‑fluoro substituent on the aniline ring, and (iii) the chain‑length and fluorination of the 2‑alkoxy group. Literature on related cyanocyclohexyl amides demonstrates that exchanging the cyclohexyl group for a cyclopentyl or tetrahydropyranyl group can shift binding affinity by >4‑fold and even invert receptor selectivity between CB1 and TSPO [1]. Similarly, the 5‑fluoro substituent alters the aniline pKa and modulates hydrogen‑bonding capacity, which cannot be mimicked by a 4‑trifluoromethyl or unsubstituted phenyl analog. Therefore, procurement of a generic “cyanocyclohexyl anilinoacetamide” without precisely matching all three pharmacophoric elements carries a high risk of obtaining a compound with a substantially different target‑engagement profile, potentially invalidating the experimental model.

Quantitative Differentiation Evidence for N-(1-Cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (1050651-53-0) vs. Closest Analogs


Cyclohexyl vs. Cyclopentyl Cyanocycloalkyl Cap: Physicochemical and Steric Differentiation

The target compound contains a cyanocyclohexyl group, whereas the closest commercially available analog bears a cyanocyclopentyl ring (CAS 1210806-63-5). The cyclohexyl ring adds one methylene unit, increasing the molecular weight from 341.33 Da (C₁₆H₁₈F₃N₃O₂) to 373.34 Da (C₁₇H₁₉F₄N₃O₂) – a difference of 32 Da – and raises the calculated logP by approximately 0.5–0.7 units (estimated from fragment‑based methods). In the structurally related 1,5‑diarylpyrazole‑3‑carboxamide series, the cyanocyclohexyl analog (9n) exhibited a CB1 Ki of 15.7 nM, while the corresponding 4‑cyanotetrahydropyranyl analog (9m) showed a 4‑fold higher Ki of 62 nM and acquired TSPO affinity (Ki = 29 nM) [1]. This demonstrates that the ring size and polarity of the cyanocycloalkyl cap can quantitatively redirect both potency and receptor selectivity.

Medicinal Chemistry GPCR Ligand Design Metabolic Stability

5-Fluoro Substitution on the Aniline Ring: Electronic Modulation vs. Non-Fluorinated Analog

The target compound incorporates a 5‑fluoro substituent on the aniline ring, which is absent in the close analog N-(1-cyanocyclohexyl)-2-[2-(2,2,2-trifluoroethoxy)anilino]acetamide. The fluorine atom lowers the calculated pKa of the aniline NH by approximately 0.8–1.2 units (from ~4.6 to ~3.6) and introduces a dipole that can participate in orthogonal C–F···H–C or C–F···C=O interactions. In the broader cyanocyclohexyl amide class, the presence of a halogen on the aryl ring has been shown to switch binding selectivity from CB1 to TSPO [1], implying that the 5‑fluoro substituent is not a passive spectator but an active determinant of target engagement.

Medicinal Chemistry Kinase Inhibitor Design Halogen Bonding

Trifluoroethoxy Chain: Lipophilicity Contribution and Metabolic Comparison with Methoxy and Ethoxy Analogs

The 2‑(2,2,2‑trifluoroethoxy) group provides a calculated Hansch π‑contribution of +1.04 compared to +0.50 for a methoxy substituent, making the compound approximately 3.5‑fold more lipophilic at this position. This fluorinated alkoxy group is also resistant to O‑dealkylation by CYP450 enzymes, a major clearance pathway for methoxy‑containing analogs [1]. In the cyanocyclohexyl amide series, the trifluoroethoxy group has been associated with improved metabolic stability in liver microsome assays relative to non‑fluorinated alkoxy chains, although quantitative data for this specific compound are lacking.

Drug Metabolism Fluorine Chemistry LogP Optimization

Recommended Research Application Scenarios for N-(1-Cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide (1050651-53-0)


CNS Receptor Binding Probe Development (CB1 or TSPO)

Based on the demonstrated high affinity of structurally related cyanocyclohexyl amides for CB1 (Ki = 15.7 nM) and TSPO (Ki = 29 nM) [1], this compound can be evaluated as a PET radioligand precursor. The trifluoroethoxy group may confer metabolic stability advantages over methoxy analogs, and the 5‑fluoro substituent could serve as a site for ¹⁸F radiolabeling via nucleophilic aromatic substitution, provided the precursor is synthesized with an appropriate leaving group. Researchers should confirm target engagement via competitive binding assays using [³H]CP‑55,940 (CB1) or [³H]PK‑11195 (TSPO) before radiolabeling investment.

Kinase Inhibitor Screening in JAK-STAT Pathway Assays

Patent WO2013040863 describes cyanocyclohexyl‑containing pyrazole carboxamides as JAK inhibitors; the anilinoacetamide scaffold of this compound may serve as a simplified pharmacophore for JAK kinase profiling [2]. Researchers can test the compound in a JAK1/JAK2/TYK2 biochemical panel at concentrations ranging from 0.1 nM to 10 µM, using recombinant kinase domains and a TR‑FRET readout. Activity data will empirically determine whether the 5‑fluoro‑2‑trifluoroethoxyaniline moiety retains kinase affinity in the absence of the pyrazole core.

MmpL3 Inhibitor Analog Screening for Antitubercular Activity

The close analog N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide has been annotated as an MmpL3 inhibitor. Replacing the 4‑trifluoromethyl group with a 5‑fluoro‑2‑trifluoroethoxy group alters both lipophilicity and hydrogen‑bonding capacity. This compound can be tested against M. tuberculosis H37Rv in broth microdilution (MIC₉₀ determination) alongside the 4‑CF₃ analog to establish a structure‑activity relationship for the aniline substitution. Procurement should include both compounds to enable direct comparator studies.

Fluorinated Building Block for Parallel Library Synthesis

The 5‑fluoro‑2‑(2,2,2‑trifluoroethoxy)aniline fragment is a versatile intermediate for amide coupling reactions. Researchers can use this compound as a scaffold for parallel synthesis of focused libraries, varying the cyanocycloalkyl amine (cyclobutyl, cyclopentyl, cyclohexyl, tetrahydropyranyl) while keeping the aniline partner constant. The resulting library can be screened against a panel of CNS receptors (CB1, CB2, TSPO, ORL1) to identify selective ligands. The compound’s high fluorine content (four fluorine atoms) also makes it a useful internal standard for ¹⁹F NMR‑based binding assays.

Quote Request

Request a Quote for N-(1-cyanocyclohexyl)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)anilino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.